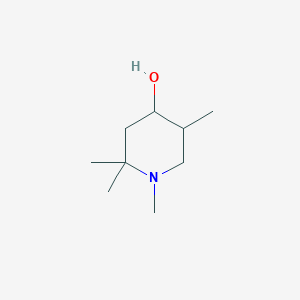![molecular formula C11H12N4O6 B4291695 3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B4291695.png)
3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one
Vue d'ensemble
Description
3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one, also known as DPEO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPEO is a heterocyclic compound that contains an oxazolidinone ring and a nitrophenyl group. Its unique structure makes it a promising candidate for use in pharmaceuticals, materials science, and biochemistry.
Mécanisme D'action
The mechanism of action of 3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one is not fully understood, but it is believed to act by disrupting the cell membrane of bacteria, leading to cell death. Additionally, 3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one has been shown to intercalate into DNA, which could lead to DNA damage and cell death.
Biochemical and Physiological Effects:
3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one has been shown to have antimicrobial properties against a wide range of bacteria, including both gram-positive and gram-negative bacteria. Additionally, 3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one has been shown to have DNA intercalation properties, which could have potential applications in cancer treatment. However, the effects of 3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one on human cells and tissues are not fully understood, and further research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one is its potential as a broad-spectrum antimicrobial agent. Additionally, 3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one has been shown to have potential as a DNA intercalator, which could have applications in cancer treatment. However, one of the main limitations of 3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one is its potential toxicity to human cells and tissues. Further research is needed to determine the safety and efficacy of 3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one in humans.
Orientations Futures
There are many potential future directions for research on 3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one. One area of research could focus on optimizing the synthesis of 3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one to improve its purity and yield. Additionally, further research is needed to determine the safety and efficacy of 3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one in humans. Finally, research could focus on developing new applications for 3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one in fields such as materials science and biochemistry.
Applications De Recherche Scientifique
3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one has been shown to have antimicrobial properties and may be useful in the treatment of bacterial infections. Additionally, 3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one has been studied for its potential use as a DNA intercalator, which could have applications in cancer treatment. In the field of materials science, 3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one has been shown to have potential as a corrosion inhibitor and as a component in polymer materials.
Propriétés
IUPAC Name |
3-[2-(2,4-dinitroanilino)ethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O6/c16-11-13(5-6-21-11)4-3-12-9-2-1-8(14(17)18)7-10(9)15(19)20/h1-2,7,12H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMNZIGRVHQMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B4291617.png)

![2-[(4-methoxyphenyl)imino]-6-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-3-methyl-1,3-thiazinan-4-one](/img/structure/B4291628.png)

![4-(2-bromophenyl)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4291649.png)
![4-[6-amino-5-cyano-3-(2,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B4291650.png)
![6-amino-3-(2,4-dichlorophenyl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4291665.png)



![2-{[(5,6-dinitro-1H-benzimidazol-2-yl)methyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B4291684.png)
![3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B4291701.png)
![methyl [6'-amino-5'-cyano-3'-(4-methoxyphenyl)-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate](/img/structure/B4291706.png)
![6'-amino-3'-(4-fluorophenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4291723.png)